molecular formula C20H14ClF3N4O4 B048830 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide CAS No. 583840-04-4

4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide

Katalognummer: B048830
CAS-Nummer: 583840-04-4
Molekulargewicht: 466.8 g/mol
InChI-Schlüssel: VYTLLTTWWZIYME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, systematically named as Sorafenib (Nexavar®), is a multikinase inhibitor targeting Raf-1, B-Raf, VEGFR-2, PDGFR-β, and other kinases involved in tumor proliferation and angiogenesis . Its structure features a pyridine N-oxide core linked to a phenoxy group substituted with a urea moiety and a 4-chloro-3-(trifluoromethyl)phenyl group. This design enhances binding affinity to kinase ATP-binding pockets . Sorafenib is clinically approved for advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), demonstrating a median progression-free survival (PFS) of 5.5 months compared to 2.8 months with placebo in phase III trials .

Biochemische Analyse

Biochemical Properties

It is known that this compound interacts with several protein kinases, including RAF, VEGFR-2PK30, and PDGFR kinases . These interactions suggest that 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide may play a role in regulating cell signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways

Molecular Mechanism

The molecular mechanism of action of this compound is not completely understood. It is known that this compound can bind to several protein kinases, potentially leading to changes in gene expression and enzyme activity .

Biologische Aktivität

The compound 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, commonly known as Sorafenib, is a multi-targeted kinase inhibitor that plays a significant role in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H16ClF3N4O3
  • Molecular Weight : 464.8 g/mol
  • CAS Number : 284461-73-0
  • Appearance : Off-white crystalline powder
  • Solubility : Soluble in DMSO; poorly soluble in water .

Sorafenib inhibits several key signaling pathways involved in tumor cell proliferation and angiogenesis. The primary targets include:

  • RAF Kinase : Inhibits the RAF/MEK/ERK signaling pathway, crucial for cell division and survival.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Blocks angiogenesis by inhibiting endothelial cell proliferation and migration.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : Inhibits tumor growth by disrupting the signaling pathways that promote cell survival and proliferation .

Antitumor Effects

Research has demonstrated that Sorafenib effectively reduces tumor growth in various cancers, including renal cell carcinoma and hepatocellular carcinoma. In clinical studies, patients treated with Sorafenib showed improved overall survival rates compared to those receiving placebo treatments.

Case Studies

  • Renal Cell Carcinoma :
    • A phase III trial showed that Sorafenib significantly prolonged progression-free survival in patients with advanced renal cell carcinoma compared to placebo (median PFS was 5.5 months vs. 2.8 months) .
  • Hepatocellular Carcinoma :
    • In a study involving patients with advanced liver cancer, Sorafenib treatment resulted in a median overall survival of 10.7 months compared to 7.9 months for placebo .

In Vitro Studies

In vitro studies have shown that Sorafenib inhibits the growth of various cancer cell lines by inducing apoptosis and reducing cell viability. For instance, it has been reported to decrease the viability of human renal cancer cells by over 50% at concentrations ranging from 0.5 to 5 µM .

In Vivo Studies

Animal models have confirmed the efficacy of Sorafenib in reducing tumor size and metastasis. A study utilizing xenograft models demonstrated that treatment with Sorafenib led to a significant reduction in tumor volume compared to untreated controls .

Comparative Efficacy Table

Cancer TypeStudy TypeTreatment DurationMedian Overall Survival (months)Reference
Renal Cell CarcinomaPhase III TrialVaries10.7 (Sorafenib) vs. 7.9 (Placebo)
Hepatocellular CarcinomaPhase III TrialVaries10.7 (Sorafenib) vs. 7.9 (Placebo)
Various Cancer Cell LinesIn VitroN/A>50% Viability Reduction
Xenograft ModelsIn VivoN/ASignificant Tumor Volume Reduction

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Sorafenib is primarily indicated for the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). It works by inhibiting several kinases involved in tumor growth and angiogenesis, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • PDGFR (Platelet-Derived Growth Factor Receptor)
  • RAF kinase

These mechanisms contribute to its effectiveness in reducing tumor size and improving survival rates in patients with these types of cancer .

Mechanistic Studies

Research has focused on understanding the molecular mechanisms of Sorafenib's action. Studies have demonstrated that Sorafenib induces apoptosis in cancer cells through:

  • Inhibition of the MAPK signaling pathway.
  • Modulation of the apoptotic machinery, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors .

Combination Therapies

Recent studies have explored combining Sorafenib with other therapeutic agents to enhance its efficacy. Examples include:

  • Combination with immune checkpoint inhibitors : Enhances immune response against tumors.
  • Combination with chemotherapeutic agents : Studies have shown improved outcomes when Sorafenib is used alongside traditional chemotherapies .

Case Study 1: Hepatocellular Carcinoma

A clinical trial involving patients with advanced HCC demonstrated that Sorafenib significantly improved overall survival compared to placebo. Patients receiving Sorafenib had a median survival rate of 10.7 months versus 7.9 months for those on placebo .

Case Study 2: Renal Cell Carcinoma

In a randomized phase III trial, Sorafenib was compared with interferon-alpha in patients with metastatic RCC. The results indicated a higher progression-free survival rate (5.5 months for Sorafenib vs. 2.8 months for interferon-alpha), highlighting its role as a first-line therapy .

Data Table: Summary of Clinical Applications

Application AreaDescriptionKey Findings
Cancer TreatmentAdvanced RCC and HCCImproved survival rates
Mechanistic StudiesUnderstanding apoptosis inductionInhibition of MAPK pathway
Combination TherapiesEnhanced efficacy with immunotherapy or chemotherapyImproved outcomes in clinical trials

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide?

Methodological Answer: The synthesis involves coupling 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a phenoxy-substituted pyridinecarboxamide intermediate. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and avoid decomposition .
  • Polymorph control : Post-synthesis crystallization in ethanol/water mixtures yields the desired crystalline form .
  • Yield optimization : Use of coupling agents like HATU or EDCI improves carbamoylamino bond formation .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves crystal structure and confirms the presence of the 1-oxidopyridin-1-ium moiety (as seen in related pyridinecarboxamide derivatives) .
  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify trifluoromethyl and carbamoylamino groups .
  • HPLC-MS : Ensures purity (>98%) and identifies byproducts via retention time and mass-to-charge ratios .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of polymorphs .

Q. How can researchers assess the stability of this compound under different conditions?

Methodological Answer:

  • Polymorph screening : Conduct slurry experiments in solvents like acetonitrile or THF to identify stable crystalline forms .
  • Accelerated stability studies : Expose samples to 40°C/75% relative humidity for 4 weeks; monitor degradation via HPLC .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation products under controlled irradiation .

Advanced Research Questions

Q. How should researchers address contradictions in reported polymorphic forms or synthetic yields?

Methodological Answer:

  • Cross-validation : Replicate procedures from patents using identical solvents and temperatures.
  • Advanced characterization : Pair X-ray diffraction with solid-state NMR to distinguish amorphous vs. crystalline phases .
  • Computational modeling : Use density functional theory (DFT) to predict energetically favorable polymorphs and reaction pathways .
  • Controlled crystallization : Screen additives (e.g., polymers) to direct polymorph formation .

Q. What computational strategies enhance the design of derivatives or reaction optimization?

Methodological Answer:

  • Reaction path searches : Quantum mechanical calculations (e.g., Gaussian) model transition states and intermediates for carbamoylamino bond formation .
  • Machine learning : Train models on existing reaction data to predict optimal solvent/temperature combinations .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Functional group substitution : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) and assess bioactivity .
  • Pharmacophore mapping : Use 3D-QSAR models to correlate substituent positions with activity (e.g., enzyme inhibition) .
  • In vitro assays : Test derivatives against target proteins (e.g., kinases) to validate computational predictions .

Q. What are common challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Impurity control : Implement inline FTIR monitoring during coupling reactions to detect side products early .
  • Crystallization scaling : Switch from batch to continuous crystallization using microfluidic reactors for uniform particle size .
  • Solvent recovery : Optimize distillation parameters (e.g., boiling points) to recycle DMF or DMSO .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

Compounds with pyridine cores and substituted phenyl groups, such as those synthesized by Goswami et al. (), share structural motifs with Sorafenib. For instance, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives exhibit molecular weights ranging from 466 to 545 g/mol and melting points of 268–287°C. These compounds display moderate cytotoxicity but lack the N-oxide and carboxamide groups critical for Sorafenib’s kinase inhibition .

Table 1: Physicochemical Properties of Pyridine-Based Analogues

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Sorafenib 464.83 232–234 Pyridine N-oxide, trifluoromethyl
Compound 5a () 466.5 268 Chloro, nitro, methyl
Compound 5c () 545.0 287 Bromo, ethyl

Pyrazole Carboxamides

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide () replaces the pyridine N-oxide with a pyrazole ring. This substitution reduces polarity, lowering solubility compared to Sorafenib. However, the trifluoromethyl and chloro groups maintain hydrophobic interactions with kinase targets .

Tetrahydropyrimidine Derivatives

N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-5-(4-methylphenylsulfonamido)-4-oxotetrahydropyrimidine-1(2H)-carboxamide () features a tetrahydropyrimidine scaffold. Unlike Sorafenib, this compound lacks a phenoxy linker but retains sulfonamide and halogenated aryl groups. Its rigid core may limit binding flexibility, reducing efficacy against diverse kinases .

Pharmacological and Clinical Comparisons

Efficacy in Oncology

Sorafenib’s phase III trial in RCC () demonstrated a hazard ratio (HR) of 0.44 for PFS and a 10% partial response rate. Pyrazole carboxamides () are agrochemicals, highlighting divergent applications despite structural similarities .

Table 2: Clinical and Preclinical Data of Selected Compounds

Compound Target Kinases PFS (Months) Partial Response Rate Toxicity Profile
Sorafenib Raf, VEGFR, PDGFR 5.5 10% Hand-foot syndrome, diarrhea
Engine oil additive () N/A N/A N/A Not applicable
Compound 54 () Undisclosed Preclinical Preclinical Limited data

Vorbereitungsmethoden

Chemical Synthesis and Oxidation Pathways

Enzymatic Oxidation via CYP3A4

The N-oxidation of parent compounds such as sorafenib or regorafenib by cytochrome P450 3A4 (CYP3A4) is a primary biosynthetic route. In vitro studies using human liver microsomes or recombinant CYP3A4 enzymes demonstrate that the pyridine moiety undergoes regioselective oxidation to form the N-oxide derivative . Incubation conditions typically involve:

  • Substrate concentration : 1–10 µM parent drug

  • Cofactors : NADPH (1 mM) in phosphate buffer (pH 7.4)

  • Temperature : 37°C

  • Reaction time : 30–60 minutes

The reaction yield depends on enzyme activity, with reported metabolic ratios of 5–15% N-oxide formation relative to the parent compound .

Chemical Oxidation Using Peracetic Acid

Chemical synthesis employs peracetic acid as an oxidizing agent to convert the pyridine ring to its N-oxide. A representative procedure involves:

  • Dissolving the parent compound (e.g., 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide) in glacial acetic acid.

  • Adding peracetic acid (30% w/w) dropwise at 0–5°C.

  • Stirring for 12–24 hours at room temperature.

  • Quenching with sodium bisulfite and isolating the product via vacuum filtration .

Yields range from 60–85%, with purity >95% confirmed by HPLC .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC-UV methods enable quantification of the compound and its precursor. Key parameters from validated assays include:

ParameterConditions Conditions
Column C18, 150 × 4.6 mmC18, 50 × 2.1 mm
Mobile Phase Acetonitrile:Water (65:35)Ammonium acetate:Acetonitrile (35:65)
Flow Rate 1.0 mL/min0.3 mL/min
Detection Wavelength 265 nm265 nm
Retention Time 8.2 minutes1.77 minutes

Calibration curves exhibit linearity over 0.03–30 µg/mL and 50–10,000 ng/mL , with limits of quantification (LOQ) at 10 ng/mL for LC-MS/MS .

LC-MS/MS Quantification

LC-MS/MS offers enhanced sensitivity for pharmacokinetic studies. Fragmentation patterns include:

  • Parent ion : m/z 481.0 → 286.0 (sorafenib N-oxide)

  • Internal standard : Deuterated analogs (e.g., [²H₃¹³C]-sorafenib, m/z 469.0 → 256.0) .

Protein precipitation with acetonitrile achieves >90% recovery, with precision (CV <6.9%) and accuracy (deviation <5.3%) across inter-day and intra-day assays .

Purification and Stability

Solid-Phase Extraction (SPE)

Octadecyl silyl-silica gel cartridges remove hydrophilic impurities post-acetonitrile precipitation . Elution with methanol:water (80:20) yields >98% purity, as verified by UV spectrophotometry .

Stability Profiles

  • Short-term : Stable at room temperature for 6 hours (deviation <15%) .

  • Freeze-thaw : Three cycles at −70°C cause <15% degradation .

  • Long-term : Stable at −70°C for 85 days (sorafenib N-oxide) and 204 days (parent drug) .

Methodological Cross-Validation

Cross-laboratory validation between institutions confirms assay robustness. Modifications such as altered flow rates (0.2–0.3 mL/min) and injection volumes (50–100 µL) produce concordant results (R² >0.99) .

Challenges and Optimization Strategies

Solubility Limitations

The compound’s lipophilicity necessitates >40% acetonitrile in solvent systems to prevent precipitation during extraction . Co-solvents like dimethyl sulfoxide (DMSO) improve dissolution in vitro.

Metabolic Interference

Concomitant medications inhibiting CYP3A4 (e.g., ketoconazole) reduce N-oxide formation by >50%, necessitating dose adjustments in clinical settings .

Eigenschaften

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLLTTWWZIYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583840-04-4
Record name BAY-68-7769
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2FQP001BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.